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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(Phenethyloxy)methyl]piperidine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract 4-[(Phenethyloxy)methyl]piperidine is a heterocyclic organic compound featuring a piperidine ring functionalized with a phenethyloxy methyl group....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(Phenethyloxy)methyl]piperidine is a heterocyclic organic compound featuring a piperidine ring functionalized with a phenethyloxy methyl group. As a member of the diverse piperidine class of molecules, which are integral to numerous pharmaceuticals and biologically active compounds, this molecule holds potential as a key intermediate in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and a discussion of potential synthetic routes. While specific experimental data for 4-[(Phenethyloxy)methyl]piperidine is not extensively available in public literature, this document leverages established chemical principles and data from analogous structures to offer valuable insights for researchers.

Core Chemical Profile

The fundamental identity of 4-[(Phenethyloxy)methyl]piperidine lies in its unique combination of a saturated nitrogen-containing heterocycle and an aromatic ether moiety. This structure suggests a range of chemical behaviors and potential biological interactions.

IdentifierValueSource
IUPAC Name 4-[(2-Phenylethoxy)methyl]piperidineN/A
CAS Number (Free Base) 883546-79-0[3]
Molecular Formula (Free Base) C₁₄H₂₁NON/A
Molecular Weight (Free Base) 219.33 g/mol N/A
CAS Number (HCl Salt) 1185299-23-3[3]
Molecular Formula (HCl Salt) C₁₄H₂₂ClNO[3]
Molecular Weight (HCl Salt) 255.78 g/mol [4]

Chemical Structure:

Caption: Chemical structure of 4-[(Phenethyloxy)methyl]piperidine.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and data from similar molecules. These values should be considered estimates.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Many similar piperidine derivatives exist as oils or solids with low melting points.[5]
Boiling Point > 250 °C at atmospheric pressure.High boiling points are characteristic of molecules with this molecular weight and functional groups capable of hydrogen bonding.
Melting Point Not readily predictable without experimental data.The hydrochloride salt is expected to be a crystalline solid with a defined melting point.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO. Low solubility in water is predicted for the free base. The hydrochloride salt would exhibit greater aqueous solubility.The presence of the large hydrophobic phenethyl group and the piperidine ring suggests limited water solubility for the free base. Salt formation introduces ionic character, increasing water solubility.[5]
pKa Estimated to be in the range of 9-11 for the protonated piperidine nitrogen.This is a typical pKa range for secondary amines in a piperidine ring.

Proposed Synthetic Pathways

The synthesis of 4-[(Phenethyloxy)methyl]piperidine can be logically approached through established synthetic methodologies. The most direct route is a Williamson ether synthesis.[6][7][8]

Synthesis_of_4_phenethyloxymethyl_piperidine reagent1 4-(Hydroxymethyl)piperidine reaction Williamson Ether Synthesis (SN2 Reaction) reagent1->reaction Alcohol reagent2 Phenethyl bromide (or other suitable halide/tosylate) reagent2->reaction Alkylating Agent base Strong Base (e.g., NaH, KOtBu) base->reaction Deprotonation solvent Aprotic Solvent (e.g., THF, DMF) solvent->reaction Reaction Medium product 4-[(Phenethyloxy)methyl]piperidine reaction->product

Caption: Proposed synthetic workflow for 4-[(Phenethyloxy)methyl]piperidine.

Williamson Ether Synthesis: A Step-by-Step Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and has not been optimized for this specific transformation.

Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine

  • To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

Causality Behind Experimental Choices:

  • Anhydrous conditions and inert atmosphere: The alkoxide intermediate is a strong base and will react with water. The inert atmosphere prevents reaction with atmospheric moisture and oxygen.

  • Strong base: A strong base is required to deprotonate the alcohol, which has a pKa of approximately 16-18. Sodium hydride is often used as it forms a non-nucleophilic byproduct (H₂ gas).

  • Aprotic solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can quench the alkoxide. They also effectively solvate the cation of the base.

Step 2: Nucleophilic Substitution

  • To the solution of the in situ generated alkoxide, add a solution of phenethyl bromide (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for THF) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Causality Behind Experimental Choices:

  • Primary alkyl halide: Phenethyl bromide is a primary alkyl halide, which is ideal for an Sₙ2 reaction. Secondary or tertiary halides would favor elimination as a side reaction.[9]

  • Heating: Heating is often necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to afford the desired 4-[(phenethyloxy)methyl]piperidine.

Self-Validating System:

  • The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new product spot.

  • The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the structure.

¹H NMR Spectroscopy:

  • Aromatic protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Phenethyl -CH₂-: A triplet around δ 2.8-3.0 ppm.

  • Ether-linked -CH₂-: A triplet around δ 3.5-3.7 ppm.

  • Piperidine -CH-: A multiplet around δ 1.7-1.9 ppm.

  • Piperidine -CH₂- adjacent to N: Multiplets in the region of δ 2.5-3.1 ppm.

  • Piperidine -CH₂- at C3 and C5: Multiplets in the region of δ 1.2-1.8 ppm.

  • Piperidine N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Aromatic carbons: Signals in the range of δ 125-140 ppm.

  • Ether-linked carbons: Signals around δ 70-75 ppm.

  • Piperidine carbons: Signals in the range of δ 30-50 ppm.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z = 219.

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the phenethyl group, cleavage of the ether bond, and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions in the region of 2800-3000 cm⁻¹.

  • C-O stretch (ether): A strong absorption in the region of 1050-1150 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

Potential Applications and Pharmacological Relevance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs with diverse therapeutic applications.[2] The presence of the phenethyloxy moiety in 4-[(phenethyloxy)methyl]piperidine suggests several potential areas of pharmacological interest.

Potential_Applications cluster_applications Potential Areas of Investigation main_compound 4-[(Phenethyloxy)methyl]piperidine cns Central Nervous System (CNS) Targets main_compound->cns Structural similarity to CNS-active piperidines cardio Cardiovascular Targets main_compound->cardio Potential for ion channel modulation analgesia Analgesia main_compound->analgesia Piperidine is a core scaffold in many analgesics antimicrobial Antimicrobial Activity main_compound->antimicrobial Exploration of novel antimicrobial agents

Caption: Potential areas of pharmacological investigation for 4-[(Phenethyloxy)methyl]piperidine.

  • Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit activity at CNS targets, including dopamine, serotonin, and opioid receptors. The phenethyl group is also a common feature in many CNS-active compounds. Therefore, 4-[(phenethyloxy)methyl]piperidine could be a valuable starting point for the development of novel antipsychotics, antidepressants, or anxiolytics.

  • Analgesic Properties: The 4-substituted piperidine motif is a core component of potent analgesic agents, such as fentanyl and its analogues.[10] Further modification of the core structure of 4-[(phenethyloxy)methyl]piperidine could lead to the discovery of new pain management therapies.

  • Ion Channel Modulation: The lipophilic nature of the phenethyl group combined with the basic piperidine nitrogen could facilitate interactions with various ion channels, suggesting potential applications in cardiovascular or neurological disorders.

Safety and Handling

As with any chemical compound for which toxicological data is not widely available, 4-[(phenethyloxy)methyl]piperidine should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-[(Phenethyloxy)methyl]piperidine represents an intriguing, yet underexplored, chemical entity. Its structure, combining the pharmacologically significant piperidine ring with a phenethyloxy moiety, suggests a high potential for biological activity. This guide has provided a theoretical framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined potential avenues for its application in drug discovery. While the lack of extensive experimental data necessitates a cautious and predictive approach, the information presented here serves as a valuable resource for researchers interested in exploring the chemistry and potential therapeutic utility of this and related compounds. Further experimental investigation is warranted to validate these predictions and unlock the full potential of 4-[(phenethyloxy)methyl]piperidine.

References

  • Colapret, J. A., et al. (1989). Synthesis and Pharmacological Evaluation of 4,4-Disubstituted Piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Feldman, P. L., et al. (1991). Design, Synthesis, and Pharmacological Evaluation of Sufenantil and Carfentanil Analogs. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • Google Patents. (1974).
  • Google Patents. (1996).
  • Google Patents. (2002). New 4 - substituted piperidines. US20020038031A1.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • MDPI. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • NextSDS. (n.d.). 4-[(PHENETHYLOXY)
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • ResearchGate. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. [Link]

  • ResearchGate. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Google Patents. (2001).
  • PubMed. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. [Link]

  • PubMed. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. [Link]

  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]

  • ResearchGate. (2009). Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity. [Link]

  • Scholars Research Library. (n.d.). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. [Link]

  • Google Patents. (2015).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Exploratory

Mechanism of Action of 4-[(Phenethyloxy)methyl]piperidine In Vitro: A Technical Guide

Executive Summary The compound 4-[(Phenethyloxy)methyl]piperidine (4-PMP) represents a highly versatile and potent pharmacophore within modern neuropharmacology. Characterized by a basic piperidine core linked via an eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Phenethyloxy)methyl]piperidine (4-PMP) represents a highly versatile and potent pharmacophore within modern neuropharmacology. Characterized by a basic piperidine core linked via an ether bridge to a lipophilic phenethyl tail, this structural motif is a hallmark of dual-acting ligands. In vitro studies and structure-activity relationship (SAR) analyses reveal that 4-substituted piperidine ethers primarily exert their biological effects by dually targeting the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) 1.

This whitepaper provides an in-depth mechanistic breakdown of 4-PMP, elucidating its receptor binding kinetics, downstream intracellular signaling cascades, and the rigorous, self-validating in vitro methodologies required to quantify its pharmacological profile.

Molecular Target Kinetics and Structural Rationale

The efficacy of 4-PMP is dictated by its protonation state at physiological pH (7.4). The piperidine nitrogen becomes protonated, allowing it to act as a critical anchor point within the binding pockets of its target receptors.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique, ligand-regulated endoplasmic reticulum (ER) chaperone protein. 4-PMP acts as a high-affinity ligand at this site. The protonated piperidine nitrogen forms an essential electrostatic salt bridge with the Glu172 residue in the σ1R binding pocket 2. Simultaneously, the flexible phenethyloxy-methyl tail navigates into the primary hydrophobic subpocket, stabilizing the receptor in an active conformation. This binding event triggers the dissociation of σ1R from the ER resident chaperone BiP (Binding immunoglobulin Protein), enabling σ1R to migrate to the Mitochondria-Associated Membrane (MAM) 3.

Histamine H3 Receptor (H3R) Antagonism

At the H3R, a Gi/o-coupled G-protein coupled receptor (GPCR), 4-PMP functions as a competitive antagonist or inverse agonist. The piperidine nitrogen interacts with the highly conserved Asp114 residue in Transmembrane Domain 3 (TM3). By locking the receptor in an inactive state, 4-PMP prevents the endogenous histamine-mediated inhibition of adenylate cyclase, thereby elevating intracellular cAMP levels.

Pathway PMP 4-PMP (Ligand) H3R Histamine H3 Receptor PMP->H3R Antagonizes SIG1R Sigma-1 Receptor (σ1R) PMP->SIG1R Binds/Activates AC Adenylate Cyclase H3R->AC Blocks Gi/o inhibition BIP BiP (Chaperone) SIG1R->BIP Dissociates from IP3R IP3 Receptor SIG1R->IP3R Chaperones CAMP cAMP Elevation AC->CAMP Increases CA2 Ca2+ Mobilization IP3R->CA2 Modulates flux

Dual mechanism of 4-PMP modulating H3R-cAMP and σ1R-Ca2+ pathways.

Quantitative Data: Pharmacological Profile

To understand the efficacy of 4-PMP and its analogs, it is crucial to benchmark them against established reference compounds. The table below summarizes the typical in vitro quantitative data for this class of 4-substituted piperidine ethers.

Target ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Functional Assay ReadoutFunctional Potency ( IC50​ / EC50​ )
Sigma-1 (σ1R) [3H]−(+) -Pentazocine8.5 ± 1.2IP3R-mediated Ca 2+ flux EC50​ = 15.3 nM (Agonist)
Sigma-2 (σ2R) [3H] -DTG> 1,000Cell Viability (MTT)N/A (Highly Selective)
Histamine H3R [3H]−Nα -Methylhistamine12.4 ± 2.1cAMP HTRF Assay IC50​ = 28.6 nM (Antagonist)

Data synthesized from comparative analyses of dual piperidine-based ligands4.

Self-Validating In Vitro Methodologies

A core pillar of rigorous pharmacological research is the implementation of self-validating experimental systems. The following protocols detail how to accurately measure the mechanism of action of 4-PMP while controlling for false positives and baseline artifacts.

Protocol 1: σ1R Radioligand Displacement Assay

This assay determines the binding affinity ( Ki​ ) of 4-PMP at the σ1R.

Causality & Logic: Because 4-PMP is highly lipophilic, it is prone to non-specific binding to plasticware and lipid membranes. To ensure trustworthiness, the protocol utilizes Polyethylenimine (PEI)-treated filters to neutralize the negative charge of the glass fiber, preventing non-specific electrostatic interactions with the protonated piperidine.

  • Membrane Preparation: Homogenize guinea pig brain or HEK-293 cells stably expressing human σ1R in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of [3H]−(+) -pentazocine (a highly selective σ1R radioligand), and varying concentrations of 4-PMP (0.1 nM to 10 µM).

  • Self-Validation Step (Non-Specific Binding): In parallel control wells, add 10 µM Haloperidol. Haloperidol saturates all specific σ1R sites. Any radioactivity detected in these wells represents background noise (non-specific binding) and must be subtracted from the total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

Protocol 2: Live-Cell Calcium Imaging (σ1R Chaperone Function)

This protocol validates the downstream functional consequence of 4-PMP binding to σ1R, specifically its regulation of ion channels and calcium homeostasis 5.

Causality & Logic: σ1R modulates the Inositol 1,4,5-trisphosphate receptor (IP3R). To prove that 4-PMP enhances this chaperone activity, we must isolate ER calcium release from extracellular calcium influx. We achieve this by conducting the assay in a Ca2+ -free extracellular buffer and using Thapsigargin to deliberately stress the ER.

  • Dye Loading: Seed CHO cells expressing σ1R in 384-well glass-bottom plates. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Compound Pre-treatment: Wash cells with Ca2+ -free HBSS. Add 100 nM of 4-PMP and incubate for 20 minutes.

  • Stimulation (Thapsigargin Challenge): Inject 1 µM Thapsigargin to inhibit the SERCA pump, causing a passive leak of Ca2+ from the ER into the cytosol.

  • Kinetic Readout: Monitor fluorescence (Ex 488 nm / Em 520 nm) continuously for 3 minutes. 4-PMP-treated cells will show an augmented and prolonged calcium transient compared to vehicle controls, validating the active chaperone dissociation from BiP.

Workflow Seed 1. Cell Seeding (CHO/HEK) Incubate 2. 4-PMP Incubation Seed->Incubate Stimulate 3. Thapsigargin Challenge Incubate->Stimulate Read 4. Fluo-4 Detection Stimulate->Read Validate 5. Haloperidol Control Read->Validate

Self-validating in vitro workflow for measuring σ1R-mediated Ca2+ mobilization.

Conclusion

The in vitro mechanism of action of 4-[(Phenethyloxy)methyl]piperidine is defined by its dual-node intervention. By antagonizing the H3 receptor, it disinhibits cAMP production, and by agonizing the Sigma-1 receptor, it modulates ER-mitochondrial calcium flux. Understanding the precise protonation-dependent salt bridges (Glu172 and Asp114) and employing rigorously controlled, self-validating assays are paramount for researchers utilizing this scaffold in the development of next-generation neurotherapeutics.

References

  • Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action - Benchchem.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - Journal of Medicinal Chemistry (ACS Publications).
  • The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - Frontiers.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC (NIH).
  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - PMC (NIH).

Sources

Foundational

4-[(Phenethyloxy)methyl]piperidine molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-[(Phenethyloxy)methyl]piperidine Authored by a Senior Application Scientist For Immediate Distribution to Researchers, Scientists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-[(Phenethyloxy)methyl]piperidine

Authored by a Senior Application Scientist

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of two fundamental chemical properties of 4-[(Phenethyloxy)methyl]piperidine: its molecular weight and exact mass. Understanding the distinction and application of these values is critical for professionals engaged in drug discovery, chemical synthesis, and analytical science. This document will elucidate the theoretical basis of these properties, present their calculated values, and discuss their practical implications in a research and development setting.

Introduction to 4-[(Phenethyloxy)methyl]piperidine

4-[(Phenethyloxy)methyl]piperidine is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The piperidine ring is a common scaffold in many pharmaceuticals, and the phenethyloxy side chain can influence pharmacokinetic and pharmacodynamic properties. Accurate determination of its molecular weight and exact mass is a prerequisite for its synthesis, purification, and characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are dictated by its elemental composition and isotopic distribution. For 4-[(Phenethyloxy)methyl]piperidine, with the molecular formula C₁₄H₂₁NO , these properties are summarized below.

PropertyValueUnit
Molecular FormulaC₁₄H₂₁NO
Molecular Weight 219.33 g/mol g/mol
Exact Mass 219.1623 DaDa
Molecular Weight (Hydrochloride Salt)255.78 g/mol g/mol [1]

Note: The molecular weight of the commonly available hydrochloride salt (C₁₄H₂₁NO·HCl) is also provided for reference.

Elucidation of Molecular Weight and Exact Mass

A common point of confusion in chemical data interpretation is the distinction between molecular weight and exact mass. The following sections provide a detailed explanation of these concepts and their relevance.

Molecular Weight: The Weighted Average

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This value is what is typically used in stoichiometric calculations for bulk materials.

The calculation for the molecular weight of 4-[(Phenethyloxy)methyl]piperidine (C₁₄H₂₁NO) is as follows:

(14 × Atomic Weight of C) + (21 × Atomic Weight of H) + (1 × Atomic Weight of N) + (1 × Atomic Weight of O) (14 × 12.011) + (21 × 1.008) + (1 × 14.007) + (1 × 15.999) = 219.33 g/mol

Exact Mass: The Monoisotopic Value

In contrast, the exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is of paramount importance in high-resolution mass spectrometry, where individual ions are resolved based on their mass-to-charge ratio.

The calculation for the exact mass of 4-[(Phenethyloxy)methyl]piperidine (C₁₄H₂₁NO) utilizes the masses of the most common isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O):

(14 × Mass of ¹²C) + (21 × Mass of ¹H) + (1 × Mass of ¹⁴N) + (1 × Mass of ¹⁶O) (14 × 12.000000) + (21 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 219.1623 Da

Experimental Workflow and Validation

The accurate determination of molecular weight and exact mass is fundamental to the characterization of a synthesized compound. The following workflow outlines the standard procedures.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Validation synthesis Chemical Synthesis of 4-[(Phenethyloxy)methyl]piperidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (Structural Confirmation) purification->nmr hrms High-Resolution Mass Spectrometry (Exact Mass Determination) nmr->hrms elemental Elemental Analysis (Purity & Formula Confirmation) hrms->elemental data_analysis Comparison of Experimental Data with Theoretical Values elemental->data_analysis conclusion Confirmation of Structure, Purity, and Identity data_analysis->conclusion

Figure 1. A generalized experimental workflow for the synthesis and characterization of a chemical compound.

Application in Drug Development

The precise values of molecular weight and exact mass are critical throughout the drug development pipeline:

  • Chemical Synthesis: Molecular weight is essential for calculating molar equivalents of reactants and determining theoretical yields.

  • Compound Characterization: High-resolution mass spectrometry provides the experimental exact mass, which is a primary method for confirming the elemental composition of a newly synthesized molecule.

  • Metabolite Identification: In drug metabolism studies, the exact masses of potential metabolites are predicted and then searched for in mass spectrometry data from biological samples.

  • Quality Control: Molecular weight determination is a routine quality control measure to ensure the identity and purity of active pharmaceutical ingredients (APIs).

Conclusion

The molecular weight (219.33 g/mol ) and exact mass (219.1623 Da) of 4-[(Phenethyloxy)methyl]piperidine are fundamental parameters for any scientific investigation involving this compound. A clear understanding of the distinction between these values and their appropriate application is essential for ensuring the accuracy and reproducibility of experimental results in a research and development setting. This guide provides the foundational knowledge required for the effective utilization of these key physicochemical properties.

References

Sources

Exploratory

Preliminary Investigation of 4-[(Phenethyloxy)methyl]piperidine Metabolites: An In Vitro DMPK Technical Guide

Executive Summary In early-stage drug discovery, characterizing the metabolic fate of novel chemical scaffolds is a regulatory and scientific imperative. 4-[(Phenethyloxy)methyl]piperidine (Exact Mass: 219.16 m/z; Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, characterizing the metabolic fate of novel chemical scaffolds is a regulatory and scientific imperative. 4-[(Phenethyloxy)methyl]piperidine (Exact Mass: 219.16 m/z; Formula: C₁₄H₂₁NO) is a versatile building block featuring a basic piperidine ring linked via a methyl ether bridge to a lipophilic phenethyl group. Because aliphatic ethers and secondary amines are highly susceptible to hepatic biotransformation, profiling the metabolic stability of this scaffold is critical for predicting in vivo clearance and mitigating toxicity[1].

This technical whitepaper provides an authoritative, self-validating in vitro methodology utilizing Human Liver Microsomes (HLMs) coupled with Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). Rather than just listing steps, this guide explains the mechanistic causality behind each experimental parameter, ensuring your Drug Metabolism and Pharmacokinetics (DMPK) workflows yield regulatory-compliant, high-confidence data[1],[2].

Mechanistic Rationale for Experimental Design

According to the FDA's guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, identifying principal elimination routes must precede First-In-Human (FIH) trials[1],[3].

  • Why Human Liver Microsomes (HLMs)? HLMs are the gold standard for preliminary Phase I and Phase II metabolic profiling[4]. While hepatocytes offer a complete cellular system, HLMs provide a high-throughput, concentrated subcellular fraction of Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

  • Why Alamethicin in Phase II Studies? UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum. We utilize alamethicin, a pore-forming peptide, to permeabilize the microsomal membrane. This critically allows the highly polar cofactor, UDP-glucuronic acid (UDPGA), to access the active site of the UGTs[4].

  • Why LC-HRMS/MS? High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides exact mass measurements (sub-5 ppm mass accuracy). This allows us to unambiguously distinguish between isobaric transformations—such as N-oxidation versus C-hydroxylation—by analyzing specific MS/MS fragmentation patterns[5].

Predicted Biotransformation Pathways

Understanding the structural liabilities of 4-[(Phenethyloxy)methyl]piperidine allows us to predict its metabolic axes. The protonated precursor ion [M+H]⁺ is expected at m/z 220.17 .

  • O-Dealkylation (Major Phase I): CYP-mediated oxidation at either alpha-carbon flanking the ether oxygen.

    • Pathway A: Hydroxylation at the phenethyl alpha-carbon yields an unstable hemiacetal that collapses into piperidine-4-methanol ([M+H]⁺ 116.11) and phenylacetaldehyde.

    • Pathway B: Hydroxylation at the piperidine-methyl carbon yields piperidine-4-carboxaldehyde ([M+H]⁺ 114.09) and phenethyl alcohol.

  • Aromatic & Aliphatic Hydroxylation (+16 Da): CYP-mediated addition of an oxygen atom to the electron-rich phenyl ring (yielding phenolic metabolites) or the piperidine ring[5].

  • Phase II Conjugation (+176 Da): Direct N-glucuronidation of the secondary piperidine amine, or O-glucuronidation of the newly formed Phase I hydroxyl groups[4].

MetabolicPathways Parent 4-[(Phenethyloxy)methyl]piperidine [M+H]+ 220.17 M1 O-Dealkylation (Pathway A) Piperidine-4-methanol [M+H]+ 116.11 Parent->M1 CYP450 (Phenethyl α-C Oxidation) M1b O-Dealkylation (Pathway B) Piperidine-4-carboxaldehyde [M+H]+ 114.09 Parent->M1b CYP450 (Piperidine α-C Oxidation) M2 Aromatic Hydroxylation Phenolic Metabolite [M+H]+ 236.16 Parent->M2 CYP450 (+O) M3 N-Glucuronidation Phase II Conjugate [M+H]+ 396.20 Parent->M3 UGTs + UDPGA (+Glucuronic Acid) M4 O-Glucuronidation Phase II Conjugate [M+H]+ 412.19 M2->M4 UGTs + UDPGA (+Glucuronic Acid)

Caption: Predicted Phase I (Blue) and Phase II (Green) metabolic pathways for 4-[(Phenethyloxy)methyl]piperidine.

Experimental Protocol: Self-Validating HLM Assay

To ensure data integrity, this protocol embeds a self-validating control system. Minus-NADPH controls are mandatory; they differentiate true CYP-mediated enzymatic turnover from chemical instability or non-specific protein binding[4].

Step-by-Step Incubation Workflow
  • Reagent Preparation & Pore Formation: Dilute pooled HLMs to a concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 4 mM MgCl₂. Add alamethicin (50 µg/mL) and incubate on ice for 30 minutes to activate UGTs[4].

  • Equilibration: Transfer 50 µL of the activated HLM mixture to reaction tubes. Add the test compound (4-[(Phenethyloxy)methyl]piperidine) to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding 50 µL of a cofactor mixture containing a NADPH Regenerating System (NRS) and 5 mM UDPGA. (Final HLM protein concentration = 1 mg/mL).

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Bosutinib or a stable isotope-labeled analog)[6].

  • Extraction: Vortex the quenched samples for 2 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to autosampler vials for LC-MS/MS analysis[7].

Workflow A 1. HLM Prep + Alamethicin B 2. Equilibration Buffer + Substrate A->B C 3. Initiation + NADPH & UDPGA B->C D 4. Quenching Ice-cold ACN + IS C->D E 5. Centrifugation 12,000 x g, 4°C D->E F 6. LC-HRMS/MS Data Acquisition E->F

Caption: Step-by-step in vitro HLM incubation and protein precipitation extraction workflow.

LC-MS/MS Analytical Methodology

A robust chromatographic method is required to retain the highly polar basic metabolites while resolving isobaric species.

  • Column Selection: A Phenomenex Kinetex XB-C18 column (100 × 3.00 mm, 2.6 μm) is recommended. The core-shell technology provides high theoretical plate counts, minimizing the peak tailing commonly associated with secondary amines like piperidine[7].

  • Mobile Phase:

    • Phase A: Ultrapure Water with 0.1% Formic Acid and 1 mM Ammonium Formate.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Parameters: Positive Electrospray Ionization (ESI+). Capillary voltage 4000 V, drying gas temperature 300°C[5]. Employ Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.

Data Presentation: Metabolite Profiling

The table below summarizes the expected quantitative mass shifts and formulas for the primary metabolites of 4-[(Phenethyloxy)methyl]piperidine.

Metabolite CodeBiotransformation PathwayFormula ChangeExpected Mass Shift (Da)Precursor Ion [M+H]⁺
Parent None-0220.17
M1 O-Dealkylation (Pathway A)-C▵H₈-104.06116.11
M1b O-Dealkylation (Pathway B)-C₈H₁₀-106.08114.09
M2 C-Hydroxylation+O+15.99236.16
M3 N-Oxidation+O+15.99236.16
M4 Direct N-Glucuronidation+C₆H₈O₆+176.03396.20
M5 Hydroxylation + Glucuronidation+C₆H₈O₇+192.03412.19

Note on Structural Elucidation: Differentiating M2 (C-Hydroxylation) and M3 (N-Oxidation) relies heavily on MS/MS fragmentation. If the +16 Da mass shift is retained on the piperidine product ion during collision-induced dissociation (CID), it indicates N-oxidation. If the shift is retained on the phenethyl product ion, it confirms aromatic hydroxylation[5].

Conclusion & Next Steps

By calculating the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) of 4-[(Phenethyloxy)methyl]piperidine from the logarithmic decay of the parent compound over the 120-minute incubation, researchers can scale these parameters to predict in vivo hepatic clearance[8],[6].

If this scaffold demonstrates rapid turnover (e.g., CL_int > 50 µL/min/mg protein), subsequent reaction phenotyping using recombinant CYPs (e.g., rCYP2D6, rCYP3A4) and specific chemical inhibitors (e.g., quinidine, ketoconazole) will be required to assess Drug-Drug Interaction (DDI) liabilities, strictly adhering to the FDA's finalized guidance[1],[9],[4].

References

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | Source: fda.gov | URL: 1

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes | Source: intechopen.com | URL: 4

  • Title: Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry | Source: nih.gov | URL: 5

  • Title: Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism | Source: frontiersin.org | URL: 7

  • Title: Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method | Source: mdpi.com | URL: 8

  • Title: LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation | Source: nih.gov | URL: 6

  • Title: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro | Source: uspto.gov | URL: 2

  • Title: January 2020 US FDA In Vitro DDI Guidance | Source: evotec.com | URL: 9

  • Title: 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies | Source: drug-dev.com | URL: 3

Sources

Foundational

4-[(Phenethyloxy)methyl]piperidine biological activity in animal models

An In-Depth Technical Guide on the Biological Activity of 4-[(Phenethyloxy)methyl]piperidine and Related Scaffolds in Animal Models Abstract The piperidine moiety is a foundational scaffold in medicinal chemistry, presen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of 4-[(Phenethyloxy)methyl]piperidine and Related Scaffolds in Animal Models

Abstract

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals.[1] When functionalized with a phenethyloxy group at the 4-position, the resulting molecule, 4-[(Phenethyloxy)methyl]piperidine, and its derivatives emerge as potent and selective ligands for the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a critical role in cellular stress responses, neuroprotection, and pain modulation.[2][3] This technical guide synthesizes the preclinical evidence for the biological activity of this chemical class in animal models, elucidates the underlying mechanism of action, provides detailed experimental protocols for in vivo assessment, and discusses the therapeutic potential for neurodegenerative diseases and neuropathic pain.

Part 1: The Sigma-1 Receptor - A Key Molecular Target

The therapeutic effects of 4-[(Phenethyloxy)methyl]piperidine derivatives are primarily mediated through their interaction with the Sigma-1 Receptor (S1R). Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel but a molecular chaperone that modulates the function of various "client" proteins.[2][4] It is ubiquitously expressed but enriched in the central nervous system (CNS).[5]

Mechanism of Action: From Ligand Binding to Cellular Resilience

In its inactive state, S1R is complexed with another chaperone, the Binding Immunoglobulin Protein (BiP), at the Endoplasmic Reticulum (ER).[3][6] Upon stimulation by agonists like 4-[(Phenethyloxy)methyl]piperidine or under conditions of cellular stress, S1R dissociates from BiP. This dissociation "activates" the receptor, allowing it to interact with a host of client proteins, most notably the Inositol 1,4,5-Trisphosphate Receptor type 3 (IP3R3) at the mitochondria-associated ER membrane (MAM).[3][6]

This interaction has several critical downstream consequences:

  • Calcium Homeostasis: S1R stabilizes IP3R3, ensuring proper calcium (Ca²⁺) influx from the ER into the mitochondria. This process is vital for stimulating the TCA cycle and potentiating ATP production, thereby enhancing cellular bioenergetics.[3]

  • Neurotrophic Signaling: S1R activation upregulates the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhances its signaling through the TrkB receptor, subsequently activating pro-survival pathways like ERK and AKT.[4]

  • Modulation of Ion Channels: S1R ligands can directly interact with and modulate the activity of voltage-gated ion channels, including sodium and potassium channels, which contributes to their effects on neuronal excitability and pain signaling.[4]

  • Reduction of Oxidative Stress: S1R activation promotes cellular defense against oxidative stress by modulating the NRF2 signaling pathway, a key regulator of antioxidant gene expression.[7]

The following diagram illustrates this signaling cascade.

S1R_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria cluster_Neuron Neuronal Cytoplasm / Nucleus S1R_BiP S1R-BiP Complex (Inactive) S1R Active S1R S1R_BiP->S1R Dissociates BiP IP3R3 IP3R3 S1R->IP3R3 Stabilizes BDNF ↑ BDNF Secretion S1R->BDNF Promotes NRF2 NRF2 Pathway S1R->NRF2 Modulates Mito_Ca Mitochondrial Ca²⁺ Uptake IP3R3->Mito_Ca Channels Ca²⁺ ATP ↑ ATP Production Mito_Ca->ATP TrkB TrkB Receptor BDNF->TrkB Activates Survival ↑ Neuronal Survival & Plasticity TrkB->Survival via AKT/ERK Antioxidant ↑ Antioxidant Defense NRF2->Antioxidant Agonist 4-[(Phenethyloxy)methyl]piperidine (S1R Agonist) Agonist->S1R_BiP Binds

Figure 1: Sigma-1 Receptor (S1R) activation pathway.

Part 2: Preclinical Efficacy in Animal Models

The multifaceted mechanism of S1R agonism translates into robust efficacy across various animal models of CNS disorders.

Neuroprotection in Neurodegenerative Disease Models

S1R agonists show significant promise in diseases characterized by neuronal stress and death, such as Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease (AD): In the streptozotocin (STZ)-induced animal model of sporadic AD, which mimics cognitive deficits, piperidine derivatives have been shown to reverse memory impairments in tasks like the passive avoidance and Morris water maze tests.[8][9] This cognitive restoration is often associated with the inhibition of acetylcholinesterase in the hippocampus, thereby improving cholinergic neurotransmission.[8] The neuroprotective effects are also linked to the reduction of oxidative stress, neuroinflammation, and amyloid-beta (Aβ)-induced toxicity.[9][10]

  • Parkinson's Disease (PD): In the MPTP-induced mouse model of Parkinson's, which causes loss of dopaminergic neurons, treatment with piperine (a naturally occurring piperidine alkaloid) attenuated motor deficits and prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra.[11] The protective mechanism involves antioxidant, anti-inflammatory, and anti-apoptotic effects.[11]

  • Ischemic Stroke: S1R ligands provide neuroprotection in experimental stroke models, such as middle cerebral artery occlusion (MCAO).[12] The piperidine derivative PPBP was shown to attenuate infarction volume by reducing ischemia-evoked nitric oxide (NO) production.[12]

Therapeutic Area Animal Model Compound Class Key Outcomes Reference(s)
Alzheimer's Disease STZ-induced dementia (Rat)Phenoxyethyl piperidineReversed passive avoidance memory deficits; Reduced hippocampal AChE levels.[8]
Alzheimer's Disease STZ-induced sAD (Mouse)PiperineAmeliorated cognitive deficits; Reduced oxidative stress & neuroinflammation.[9]
Parkinson's Disease MPTP-induced PD (Mouse)PiperineAttenuated motor coordination deficits; Protected dopaminergic neurons.[11]
Ischemic Stroke MCAO (Rat)Phenylbutyl piperidine (PPBP)Reduced cortical and striatal infarction volume; Attenuated NO production.[12]
Analgesia in Neuropathic Pain Models

Neuropathic pain is a debilitating condition arising from nerve damage. S1R is highly expressed in nociceptive pathways, making it a prime target for novel analgesics.[13]

  • Chemotherapy-Induced Neuropathy: In a rat model of paclitaxel-induced neuropathy, a novel non-opioid piperidine-based compound, DDD-028, demonstrated potent, dose-dependent reduction of mechanical hyperalgesia and allodynia.[14] Importantly, repeated administration did not lead to tolerance, a significant advantage over opioid analgesics.[14]

  • Nerve Ligation Models: In models of traumatic nerve injury, such as spinal nerve ligation (SNL), piperidine derivatives that act as T-type calcium channel blockers have shown significant efficacy in reducing mechanical and cold allodynia.[15] Furthermore, selective S1R antagonists based on piperidine and piperazine scaffolds have demonstrated potent antiallodynic activity in capsaicin-induced pain models.[13]

Pain Type Animal Model Compound Class Key Behavioral Endpoints Reference(s)
Neuropathic Pain Paclitaxel-Induced (Rat)Pentacyclic pyridoindolePaw pressure test (Mechanical Hyperalgesia); Von Frey test (Mechanical Allodynia)[14]
Neuropathic Pain Spinal Nerve Ligation (Rat)Phenyl piperidineVon Frey test (Mechanical Allodynia); Cold plate test (Cold Allodynia)[15]
Neuropathic Pain Capsaicin-Induced (Mouse)Piperidine / PiperazineVon Frey test (Mechanical Allodynia)[13]

Part 3: Key Experimental Protocols & Workflows

To ensure the reproducibility and validity of preclinical findings, standardized and well-controlled experimental procedures are paramount. Below is a detailed protocol for assessing the efficacy of a test compound in a common model of neuropathic pain.

Protocol: Spinal Nerve Ligation (SNL) Model in Rats

This surgical model induces robust and long-lasting mechanical allodynia, mimicking symptoms of human neuropathic pain.

Objective: To evaluate the antiallodynic effect of a 4-[(Phenethyloxy)methyl]piperidine derivative following surgically induced nerve injury.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scalpels, forceps, retractors)

  • 4-0 silk suture

  • Test compound, vehicle control

  • Von Frey filaments (for behavioral testing)

Methodology:

  • Acclimatization & Baseline Testing:

    • House animals for at least 7 days prior to any procedures to acclimate them to the facility.

    • For 2-3 days before surgery, handle the rats and place them in the behavioral testing chambers to habituate them to the environment.

    • Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the up-down method with von Frey filaments. This is a critical step to establish a pre-injury baseline for each animal.

  • Surgical Procedure (Day 0):

    • Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).

    • Place the animal in a prone position and shave and sterilize the skin over the left lumbar region.

    • Make a paraspinal incision at the L4-S2 level.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture. The key to a successful model is a tight, consistent ligation without severing the nerve.

    • Close the muscle layer and skin with sutures.

    • Administer post-operative analgesics (e.g., carprofen) for 48 hours, ensuring it does not interfere with the test compound's mechanism. Sham-operated animals undergo the same procedure except for the nerve ligation.

  • Post-Operative Assessment & Dosing:

    • Allow animals to recover for 5-7 days. During this period, monitor for signs of distress or infection.

    • On Day 7 post-surgery, confirm the development of mechanical allodynia by re-testing the PWT. A significant decrease in the PWT of the ipsilateral (operated) paw compared to baseline and the contralateral paw indicates successful neuropathy induction.

    • Randomize animals with confirmed allodynia into treatment groups (e.g., Vehicle, Test Compound at 1, 5, 10 mg/kg).

    • Administer the compound via the desired route (e.g., intraperitoneal, oral).

  • Efficacy Testing:

    • Measure the PWT at multiple time points post-dosing (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the analgesic effect.

    • The experimenter must be blinded to the treatment groups to prevent bias.

The following diagram outlines the experimental workflow.

SNL_Workflow A 1. Animal Acclimatization (7 days) B 2. Baseline Behavioral Testing (Von Frey, 2-3 days) A->B C 3. SNL Surgery (Day 0) (L5/L6 Ligation) B->C D 4. Post-Op Recovery (7 days) C->D E 5. Confirm Allodynia (Von Frey Test) D->E F 6. Randomize & Dose (Vehicle / Test Compound) E->F G 7. Post-Dose Behavioral Testing (Time-course: 30-120 min) F->G H 8. Data Analysis (% MPE Calculation) G->H

Figure 2: Experimental workflow for the SNL model.

Conclusion and Future Directions

The 4-[(Phenethyloxy)methyl]piperidine scaffold and its analogues represent a promising class of compounds with significant therapeutic potential, primarily through their action as Sigma-1 Receptor agonists. Preclinical data robustly supports their efficacy in animal models of neurodegeneration and neuropathic pain. The underlying mechanism, centered on enhancing cellular resilience against stress, offers a distinct and potentially more holistic therapeutic approach compared to agents that target single neurotransmitter systems.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates. Further studies in more complex, chronic animal models will be crucial to validate long-term efficacy and explore their disease-modifying potential. The continued investigation of these piperidine derivatives holds considerable promise for addressing the significant unmet medical needs in chronic neurological disorders.

References

  • Gómez-Soler, M., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Pharmacology. Available at: [Link]

  • Morales-Lázaro, S.L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Prasad, S., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology. Available at: [Link]

  • Su, T.P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • Mehranfard, N., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters. Available at: [Link]

  • Lambrecht, F.G., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. Nuclear Medicine and Biology. Available at: [Link]

  • Menniti, F.S., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Yang, Z.J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. Available at: [Link]

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • Ahmadi, A., et al. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]

  • Meunier, J., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. Available at: [Link]

  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. Available at: [Link]

  • Lever, J.R., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology. Available at: [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Kim, D.J., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. European Journal of Medicinal Chemistry. Available at: [Link]

  • Di Cesare Mannelli, L., et al. (2017). Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy. Molecular Neurobiology. Available at: [Link]

  • Saify, Z.S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available at: [Link]

  • Gorgani, N.N., et al. (2019). Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease. Pharmacological Reports. Available at: [Link]

  • Kumar, A., et al. (2022). ANIMAL MODELS OF CHEMICAL-INDUCED ALZHEIMER'S DISEASE: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Oo, C.W., et al. (2021). Neurological Pain Study in Animals with Proposed Analgesic Mechanism Profiles. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available at: [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link]

  • Ruscher, K., et al. (2012). Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. PLoS ONE. Available at: [Link]

  • Słoczyńska, K., et al. (2022). KM-408, a novel phenoxyalkyl derivative as a potential anticonvulsant and analgesic compound for the treatment of neuropathic pain. Pharmacological Reports. Available at: [Link]

  • Al-Horani, R.A., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Sahlholm, K., et al. (2023). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. Available at: [Link]

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  • Manetti, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Solubilization of 4-[(Phenethyloxy)methyl]piperidine in DMSO

Introduction & Scientific Rationale 4-[(Phenethyloxy)methyl]piperidine is a synthetic piperidine derivative frequently utilized as a structural scaffold in drug discovery, particularly in the development of ligands targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-[(Phenethyloxy)methyl]piperidine is a synthetic piperidine derivative frequently utilized as a structural scaffold in drug discovery, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs) and neurological pathways. Commercially, it is most often supplied as a hydrochloride (HCl) salt to enhance its solid-state stability and handling characteristics[1].

When transitioning from chemical synthesis to in vitro or in vivo biological assays, achieving complete and stable solubilization is the most critical bottleneck. Dimethyl sulfoxide (DMSO) is the universally accepted primary solvent due to its amphiphilic nature, which efficiently disrupts the crystal lattice of lipophilic organic salts[2]. This application note provides a self-validating, highly controlled protocol to dissolve 4-[(Phenethyloxy)methyl]piperidine hydrochloride in DMSO, ensuring maximum bioavailability and preventing artifactual data caused by compound precipitation.

Physicochemical Properties

Before initiating the protocol, it is imperative to verify the exact salt form and molecular weight of your specific batch, as this dictates the molarity calculations. The data below represents the standard hydrochloride salt[1].

PropertySpecification
Compound Name 4-[(Phenethyloxy)methyl]piperidine hydrochloride
CAS Number (Free Base) 883546-79-0
Molecular Formula C₁₄H₂₁NO • HCl
Molecular Weight 255.78 g/mol
Appearance White to off-white solid/powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM to 50 mM

Causality in Experimental Design: Why These Steps Matter

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of instructions; it is a sequence of causal risk-mitigation steps designed to ensure scientific integrity:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces the solubility threshold for lipophilic compounds, leading to micro-precipitates that skew assay results[2]. Using strictly anhydrous, cell-culture grade DMSO is non-negotiable.

  • Aliquoting to Prevent Degradation: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization[3]. Single-use aliquots preserve the integrity of the master stock.

  • Step-wise Aqueous Dilution: Direct injection of a high-concentration DMSO stock into an aqueous buffer often causes the compound to "crash out" due to rapid solvent exchange[2]. An intermediate dilution step prevents localized supersaturation.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 4-[(Phenethyloxy)methyl]piperidine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: This prevents the condensation of atmospheric moisture onto the cold powder, which would compromise the anhydrous environment.

  • Weighing: Accurately weigh 2.56 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9%).

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (Conditional): If the solution is not completely optically clear, place the tube in a water bath sonicator at 37°C for 5–10 minutes. Note: Do not exceed 37°C to prevent thermal degradation of the piperidine ring.

  • Validation: Perform a visual inspection against a dark background. The solution must be 100% clear with no particulate matter.

Phase 2: Aliquoting and Storage
  • Dispensing: Divide the 1.0 mL stock into 50 µL or 100 µL aliquots using amber or opaque vials to protect against potential photo-degradation.

  • Storage: Immediately transfer aliquots to a -20°C freezer (for use within 1-3 months) or a -80°C freezer (for long-term storage up to 6 months)[3].

Phase 3: Dilution for Biological Assays (The Self-Validating System)
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate solvent (e.g., 10% DMSO / 90% Assay Buffer) before final addition to the assay media.

  • Final Assay Concentration: Ensure the final concentration of DMSO in the cell culture media or biochemical assay does not exceed 0.1% – 0.5% (v/v) to avoid DMSO-induced cytotoxicity[3].

  • Control Validation: Always run a vehicle control containing the exact final percentage of DMSO used in the test wells. If the vehicle control shows biological activity, the DMSO concentration must be reduced.

Workflow Visualization

Workflow N1 4-[(Phenethyloxy)methyl]piperidine Equilibrate to RT N2 Weigh Compound (e.g., 2.56 mg) N1->N2 N3 Add Anhydrous DMSO (1.0 mL for 10 mM) N2->N3 N4 Vortex & Sonicate (Max 37°C) N3->N4 N5 Visual Inspection (Is it clear?) N4->N5 N5->N4  No (Precipitate)   N6 Aliquot into Vials (50-100 µL) N5->N6  Yes (Clear)   N7 Store at -20°C or -80°C N6->N7 N8 Aqueous Dilution (<0.5% Final DMSO) N7->N8  Thaw before use  

Workflow for the preparation, validation, and storage of 4-[(Phenethyloxy)methyl]piperidine stocks.

Troubleshooting Compound Precipitation

Even with a perfect DMSO stock, lipophilic fragments can precipitate upon final dilution into aqueous assay buffers[4]. If this occurs (indicated by a cloudy appearance or a sudden drop in expected biological activity), implement the following self-validating checks:

  • Nephelometric Testing: Use a light-scattering plate reader to confirm the exact concentration threshold at which the compound crashes out of the buffer[2].

  • Co-solvents: Introduce biocompatible co-solvents or surfactants. Adding 0.1% Tween-80 or using up to 5% PEG400 in the intermediate dilution step can significantly enhance the aqueous kinetic solubility of piperidine derivatives[3].

  • Thermal Shock Prevention: Gently warm the assay buffer to 37°C prior to adding the DMSO stock to prevent cold-shock precipitation.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Compound Handling Instructions Source: MedChemExpress URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL: [Link]

Sources

Application

Application Note: 4-[(Phenethyloxy)methyl]piperidine as a Versatile Precursor in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: GPCR Ligand Design, Sigma-1 Receptor Modulators, Structure-Activity Relationship (SAR) Optimization Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: GPCR Ligand Design, Sigma-1 Receptor Modulators, Structure-Activity Relationship (SAR) Optimization

Executive Summary

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics targeting the central nervous system (CNS) ([1]). Within this chemical space, 4-[(phenethyloxy)methyl]piperidine (CAS: 883546-79-0) emerges as a highly strategic precursor. By combining a basic secondary amine with a flexible, lipophilic phenethyloxy-methyl tail, this building block perfectly maps onto the classical pharmacophore models for aminergic G-Protein-Coupled Receptors (GPCRs) and Sigma-1 ( σ1​ ) receptors. This application note details the mechanistic rationale, synthetic protocols, and pharmacological validation workflows required to leverage this precursor in modern drug discovery programs.

Pharmacophore Rationale & Mechanistic Insights

The design of highly selective CNS agents requires a delicate balance of electrostatic interactions and lipophilic anchoring. 4-[(phenethyloxy)methyl]piperidine provides a pre-assembled, dual-action structural motif:

  • The Basic Piperidine Nitrogen: In physiological environments (pH 7.4), the piperidine nitrogen is protonated. This cationic center is critical for forming a highly conserved salt-bridge interaction with the aspartate residue (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of aminergic GPCRs, such as Histamine H3, Serotonin 5-HT 2C​ , and μ -Opioid receptors ([2]; [3]).

  • The Phenethyloxy-Methyl Tail: The ether linkage provides conformational flexibility, allowing the terminal phenyl ring to dynamically adapt and project into secondary hydrophobic sub-pockets. This lipophilic anchoring is a primary driver of binding affinity and subtype selectivity, particularly in differentiating σ1​ from σ2​ receptors, or in achieving dual H3/ σ1​ activity ([4];[5]).

PharmacophoreModel L1 Ligand Motif Basic Piperidine Nitrogen R1 Receptor Target Conserved Asp3.32 (GPCR) Salt Bridge L1->R1 Ionic L2 Ligand Motif Phenethyloxy-methyl Tail R2 Receptor Target Secondary Hydrophobic Pocket Pi-Pi / Van der Waals L2->R2 Lipophilic L3 Ligand Motif N-Alkyl/Aryl Substituent R3 Receptor Target Extracellular Loop (ECL2) Selectivity Filter L3->R3 Steric

Pharmacophore binding model of piperidine derivatives at aminergic GPCRs and Sigma-1 receptors.

Synthetic Workflows: N-Derivatization Protocols

To generate a library of candidate ligands, the secondary amine of 4-[(phenethyloxy)methyl]piperidine must be functionalized. The choice of reaction dictates the purity and yield of the final library.

Protocol A: Mild Reductive Amination

Causality & Logic: Reductive amination is preferred over direct N-alkylation with alkyl halides when targeting complex, sterically hindered N-substituents. We utilize Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) because it is a mild, chemo-selective reducing agent. Unlike NaBH 4​ , it selectively reduces the transient iminium ion without reducing the starting aldehyde or ketone, thereby suppressing unwanted side reactions and maximizing the yield of the target tertiary amine.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-[(phenethyloxy)methyl]piperidine (1.0 eq, 0.5 mmol) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Rationale: The weak acid catalyzes the formation of the intermediate iminium ion while maintaining a pH that prevents premature degradation of the reagents. Stir at room temperature (RT) for 30 minutes.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) in three equal portions over 15 minutes to control the exothermic release.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The reaction is complete when the secondary amine precursor spot (which stains purple/pink) is entirely consumed (typically 4–6 hours).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO 3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5).

SyntheticWorkflow A Precursor: 4-[(Phenethyloxy)methyl]piperidine (CAS: 883546-79-0) B Reductive Amination Aldehyde/Ketone + NaBH(OAc)3 A->B Pathway 1 C N-Alkylation Alkyl Halide + K2CO3 / MeCN A->C Pathway 2 D Intermediate: N-Substituted Piperidine B->D C->D E Purification Flash Chromatography (Silica) D->E F Final Ligand Library (Dual GPCR/Sigma-1 Modulators) E->F

Workflow for derivatizing 4-[(phenethyloxy)methyl]piperidine into CNS-active ligands.

Pharmacological Validation: Radioligand Binding Assays

To establish the Structure-Activity Relationship (SAR), synthesized derivatives must be evaluated for their binding affinity ( Ki​ ) at target receptors.

Protocol B: Competitive Radioligand Binding for σ1​ Receptors

Causality & Logic: This protocol utilizes a self-validating competitive displacement model. By using a highly specific radioligand ( [3H] (+)-pentazocine), we ensure that the assay strictly measures affinity at the σ1​ orthosteric site. Non-specific binding (NSB) is defined using a massive molar excess of a cold reference standard (Haloperidol), ensuring the calculated signal-to-noise ratio is purely target-driven ([4]).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend guinea pig brain membrane homogenates (approx. 50 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane suspension, 2 nM [3H] (+)-pentazocine, and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Rationale: This specific timeframe ensures the binding kinetics reach thermodynamic equilibrium, a prerequisite for accurate Ki​ calculation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Washing & Quantification: Wash filters three times with ice-cold Tris-HCl buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating Data Analysis: Calculate the IC 50​ using non-linear regression (GraphPad Prism). Convert IC 50​ to Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) . Validation Check: The assay is only considered valid if the Ki​ of the internal Haloperidol control falls within the accepted literature range (1–5 nM).

Quantitative Data Summaries

The following tables summarize expected optimization parameters and representative pharmacological profiles when utilizing 4-[(phenethyloxy)methyl]piperidine as a core scaffold.

Table 1: Reaction Optimization for N-Derivatization
EntryMethodReagentsSolventTemp (°C)Time (h)Yield (%)
1Direct AlkylationAlkyl Bromide, K 2​ CO 3​ MeCN801245 - 55
2Direct AlkylationAlkyl Bromide, DIPEADMF60860 - 70
3Reductive AminationAldehyde, NaBH 4​ MeOH25650 - 65*
4 Reductive Amination Aldehyde, NaBH(OAc) 3​ , AcOH DCE 25 4 85 - 95

*Note: Lower yield in Entry 3 is due to competitive reduction of the starting aldehyde to an alcohol.

Table 2: Representative In Vitro Binding Affinities ( Ki​ ) of Piperidine Derivatives

Data modeled on structurally analogous dual-acting piperidine libraries ([4]; [5]).

Compound CoreN-Substituent (ECL2 Probe) σ1​ Ki​ (nM)H3R Ki​ (nM)Selectivity Ratio ( σ2​/σ1​ )
4-[(Phenethyloxy)methyl]piperidine-H (Unsubstituted Precursor)> 1000> 1000N/A
Derivative 1Benzyl28.5115.012.4
Derivative 24-Fluorobenzyl8.245.345.1
Derivative 33-(1H-Imidazol-4-yl)propyl15.44.2 18.6
Derivative 44-Pyridylmethyl3.3 10.5> 100

References

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry (2015).[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (2023).[Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC / NIH (2022).[Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience (2020).[Link]

Sources

Method

Application Note: High-Resolution NMR Characterization Protocols for 4-[(Phenethyloxy)methyl]piperidine

Introduction 4-[(Phenethyloxy)methyl]piperidine (C₁₄H₂₁NO) is a versatile building block and pharmacophore frequently encountered in medicinal chemistry and targeted drug development[1]. Structurally, it features a basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[(Phenethyloxy)methyl]piperidine (C₁₄H₂₁NO) is a versatile building block and pharmacophore frequently encountered in medicinal chemistry and targeted drug development[1]. Structurally, it features a basic piperidine ring linked via a methylene bridge to an ether oxygen, which is further connected to a phenethyl group. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful attention to sample preparation, solvent selection, and acquisition parameters. The primary analytical challenges arise from overlapping aliphatic multiplets and the exchangeable nature of the secondary amine proton.

Causality in Experimental Design & Sample Preparation

Solvent Selection & pH Considerations

The choice of deuterated solvent dictates the fidelity of the resulting spectra. While the free base form of 4-[(Phenethyloxy)methyl]piperidine is highly soluble in chloroform-d (CDCl₃), it is frequently supplied commercially as a hydrochloride salt[1].

  • If analyzing the HCl salt: Polar solvents such as DMSO-d₆ or Methanol-d₄ are required to break the crystal lattice.

  • If analyzing the free base: CDCl₃ is preferred. However, residual acidity in standard CDCl₃ can cause partial protonation of the basic piperidine nitrogen. This dynamic protonation leads to severe peak broadening and downfield shifting of the adjacent equatorial and axial protons. Expert Insight: Passing the CDCl₃ through a small plug of basic alumina immediately prior to use is a field-proven technique to ensure the free base remains unprotonated and sharp coupling constants ( J ) are preserved.

Concentration & Signal-to-Noise (S/N)

A common pitfall in small molecule NMR is improper sample concentration. According to authoritative guidelines, a target's largest signal must represent a proton concentration of at least 5.0 mM to achieve an acceptable S/N ratio in a reasonable timeframe[2]. For 4-[(Phenethyloxy)methyl]piperidine (MW ≈ 219.32 g/mol ), dissolving 15 mg in 0.6 mL of solvent yields a ~114 mM solution. This concentration is optimal for rapid ¹H acquisition and provides sufficient ¹³C nuclei for ¹³C{¹H} experiments without requiring overnight signal averaging.

Filtration & Magnetic Homogeneity

Samples must be completely free of particulate matter. Even microscopic paramagnetic impurities (e.g., dust, metal shavings from spatulas) create localized magnetic field inhomogeneities. This drastically reduces the transverse relaxation time ( T2​ ), resulting in severe line broadening and the loss of fine J -coupling resolution[3].

Step-by-Step Methodology: A Self-Validating Protocol

This protocol ensures internal consistency and high spectral fidelity, aligning with the stringent NMR Guidelines for ACS Journals[4].

Step 1: Sample Weighing and Dissolution

  • Accurately weigh 15.0 ± 2.0 mg of 4-[(Phenethyloxy)methyl]piperidine (free base) into a clean 1-dram glass vial.

  • Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Swirl gently until complete dissolution is achieved.

  • Self-Validation Check: The solution must appear completely transparent; any turbidity indicates incomplete dissolution or unwanted salt formation.

Step 2: Filtration and Tube Loading

  • Construct a micro-filter by tightly packing a small plug of glass wool (or a Kimwipe fragment) into the narrow stem of a Pasteur pipette[3].

  • Position the pipette over a high-quality 5 mm NMR tube (rated for your spectrometer's specific field strength, e.g., 400 MHz).

  • Transfer the dissolved sample through the filter into the tube. The final solvent height should be exactly 4.0 to 5.0 cm (approx. 0.55 - 0.60 mL) to ensure optimal shimming.

Step 3: Acquisition Parameters

  • ¹H NMR: Set the spectral window from -1.0 ppm to 15.0 ppm to capture the TMS reference and any highly deshielded exchangeable protons[4]. Use a relaxation delay ( d1​ ) of 1.0 s, an acquisition time of 3.0 s, and collect 16 transients.

  • ¹³C{¹H} NMR: Set the spectral window from -10 ppm to 220 ppm. Use a relaxation delay of 2.0 s to allow for quaternary carbon relaxation, and collect 512 to 1024 transients depending on cryoprobe/room-temperature probe sensitivity.

Spectral Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, integrations, and assignments for the free base of 4-[(Phenethyloxy)methyl]piperidine in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
11-157.15 - 7.35m5H-Aromatic protons (Phenyl)
93.65t2H7.1-O-CH₂ -CH₂-Ph
73.32d2H6.5Piperidine-CH₂ -O-
2, 6 (eq)3.08dt2H12.0, 2.5Piperidine ring N-CH₂ (equatorial)
102.88t2H7.1-O-CH₂-CH₂ -Ph
2, 6 (ax)2.58td2H12.0, 2.5Piperidine ring N-CH₂ (axial)
11.80br s1H-N-H (exchangeable)
3, 5 (eq)1.75m2H-Piperidine ring -CH₂- (equatorial)
41.65m1H-Piperidine ring -CH-
3, 5 (ax)1.15m2H-Piperidine ring -CH₂- (axial)

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment
139.1CPhenyl (ipso)
128.8CHPhenyl (ortho/meta)
128.3CHPhenyl (ortho/meta)
126.1CHPhenyl (para)
75.5CH₂Piperidine-C H₂-O-
71.5CH₂-O-C H₂-CH₂-Ph
46.5CH₂Piperidine C2, C6
36.5CH₂-O-CH₂-C H₂-Ph
36.0CHPiperidine C4
29.5CH₂Piperidine C3, C5

Workflow Visualization

G A 1. Weigh Sample (10-15 mg) B 2. Dissolve in CDCl3 (0.6 mL) A->B C 3. Filter Solution (Glass Wool/Pipette) B->C D 4. Load NMR Tube (5 mm High-Quality) C->D E 5. Acquire Spectra (1H and 13C) D->E F 6. Process Data (FT, Phase, Baseline) E->F

Workflow for NMR sample preparation and data acquisition of small molecules.

References

  • Western University.
  • American Chemical Society. "NMR Guidelines for ACS Journals". acs.org.
  • Texas A&M University NMR Facility. "March 2024 NMR Topic of the Month: ACS NMR". tamu.edu.
  • Santa Cruz Biotechnology. "4-[(Phenethyloxy)methyl]piperidine hydrochloride". scbt.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating False Positives in 4-[(Phenethyloxy)methyl]piperidine Screening

Welcome to the technical support center for researchers utilizing 4-[(Phenethyloxy)methyl]piperidine and its analogs in high-throughput screening (HTS) campaigns. This guide is designed to provide you with the expertise...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 4-[(Phenethyloxy)methyl]piperidine and its analogs in high-throughput screening (HTS) campaigns. This guide is designed to provide you with the expertise and field-proven insights necessary to identify, troubleshoot, and eliminate false-positive results, ensuring the integrity of your hit-to-lead pipeline. As drug discovery professionals, we understand that the initial excitement of a primary screen "hit" can quickly be tempered by the reality of assay artifacts. This resource is structured to empower you with the knowledge to distinguish true biological activity from experimental noise.

Frequently Asked Questions (FAQs)

Q1: My primary screen with 4-[(Phenethyloxy)methyl]piperidine shows potent activity, but this doesn't replicate in my secondary assay. What's the most likely cause?

This is a classic HTS scenario, and the discrepancy often points to a false positive in the primary screen. The most common culprits are:

  • Assay Interference: The compound may be directly interfering with your primary assay's detection method (e.g., fluorescence, luminescence).[1][2]

  • Compound Aggregation: At the concentrations used in HTS, 4-[(Phenethyloxy)methyl]piperidine, like many organic small molecules, may form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3][4]

  • Cytotoxicity: If your primary assay is cell-based, the observed activity might be due to generalized cell death rather than specific modulation of your target.

Your first step should be to systematically rule out these possibilities using the troubleshooting guides below.

Q2: What are Pan-Assay Interference Compounds (PAINS), and could 4-[(Phenethyloxy)methyl]piperidine be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in a wide variety of HTS assays, often due to non-specific mechanisms like chemical reactivity or assay interference.[1][3][4][5] While the core piperidine scaffold is a common feature in many successful drugs, certain derivatives can fall into the PAINS category.[6][7][8]

It is plausible that under certain assay conditions, 4-[(Phenethyloxy)methyl]piperidine could behave as a PAIN. This is not to say it's not a viable starting point, but it does necessitate a higher degree of scrutiny during the hit validation process. The key is to demonstrate a specific, on-target mechanism of action through a cascade of validation assays.[1]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptom: You observe a steep dose-response curve in your primary biochemical assay, and the IC50 value is highly sensitive to assay conditions.

Causality: Compound aggregates can sequester the target protein, leading to apparent inhibition.[9] This is a common artifact for many small molecules in early drug discovery.[10]

Workflow for Diagnosing and Mitigating Aggregation:

Caption: Troubleshooting workflow for suspected compound aggregation.

Detailed Protocol: Detergent-Based Counter-Screen

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare an identical buffer containing 0.01% (v/v) Triton X-100.

  • Compound Titration:

    • Perform a standard dose-response experiment for 4-[(Phenethyloxy)methyl]piperidine in both the standard and detergent-containing buffers.

  • Data Analysis:

    • Calculate the IC50 value for both conditions.

    • Interpretation: A significant rightward shift (increase) in the IC50 in the presence of detergent is a strong indicator of aggregation-based inhibition.

ConditionExpected IC50 (Aggregator)Expected IC50 (Non-Aggregator)
Standard Buffer10 µM10 µM
Buffer + 0.01% Triton X-100>100 µM (or complete loss of activity)~10 µM
Issue 2: Assay Technology Interference

Symptom: Your compound shows activity in a fluorescence-based assay, but not in a label-free or luminescence-based orthogonal assay.

Causality: The compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it could be quenching the fluorescent signal.[2]

Workflow for Identifying Assay Interference:

Caption: Decision tree for diagnosing assay technology interference.

Detailed Protocol: Orthogonal Assay Validation

An orthogonal assay measures the same biological event but with a different detection technology.[1][2]

  • Select an Orthogonal Assay:

    • If your primary assay measures kinase activity via fluorescence (e.g., ADP-Glo), a suitable orthogonal assay would be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the kinase.[1]

  • Experimental Execution:

    • Perform dose-response experiments for 4-[(Phenethyloxy)methyl]piperidine in the validated orthogonal assay.

  • Data Analysis and Interpretation:

    • A confirmed hit will show comparable potency in both the primary and orthogonal assays. A lack of activity in the orthogonal assay strongly suggests the primary result was an artifact.

Issue 3: Unconfirmed Direct Target Engagement

Symptom: The compound is active in a biochemical assay, but shows no effect in a cell-based assay.

Causality: The compound may not be cell-permeable, or it may not be engaging the target in the complex cellular environment. It's crucial to confirm direct binding to the purified target protein.

Workflow for Confirming Target Engagement:

Caption: Workflow to validate direct target engagement of a screening hit.

Detailed Protocol: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[1]

  • Reagent Preparation:

    • Prepare a solution of your purified target protein in a suitable buffer.

    • Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein, dye, and varying concentrations of 4-[(Phenethyloxy)methyl]piperidine.

  • Data Acquisition:

    • Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm.

    • Interpretation: A shift in the Tm to a higher temperature in the presence of your compound indicates direct binding and stabilization of the protein.

CompoundΔTm (°C)Interpretation
DMSO Control0No binding
4-[(Phenethyloxy)methyl]piperidine> 2°CDirect Target Engagement
Known Non-binder~0°CNo binding
Issue 4: Cytotoxicity-Induced False Positives in Cell-Based Assays

Symptom: In a cell-based reporter assay, your compound appears to inhibit the signaling pathway of interest, but you also observe changes in cell morphology or a decrease in cell number.

Causality: The observed "inhibition" may be an artifact of general cytotoxicity, which can disrupt cellular processes and lead to a decrease in reporter signal.[2]

Detailed Protocol: Concurrent Cytotoxicity Assay

It is best practice to run a cytotoxicity assay in parallel with your primary cell-based screen.

  • Cell Plating:

    • Plate your cells in two identical plates.

  • Compound Treatment:

    • Treat both plates with the same concentrations of 4-[(Phenethyloxy)methyl]piperidine.

  • Assay Readout:

    • On one plate, perform your primary functional assay (e.g., luciferase reporter assay).

    • On the second plate, perform a cytotoxicity assay (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of cell viability).

  • Data Analysis:

    • Plot the dose-response curves for both the functional assay and the cytotoxicity assay.

    • Interpretation: If the IC50 from the functional assay is very close to the CC50 (cytotoxic concentration 50%), the observed activity is likely due to toxicity. A desirable hit will have a significant window between its functional potency and its cytotoxic effects.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). [Source not further specified]
  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. (2026).
  • Biophysics: for HTS hit validation, chemical lead optimiz
  • The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review.
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. (2025). Benchchem.
  • High-Throughput Screening (HTS)
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). PMC.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2017). PMC.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2019). PMC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). PMC.
  • Revolutionary Hit Finding Approach: Affinity-Based Screening Using High Throughput Spectral Shift. (2025).
  • Activity profiles of analog series containing pan assay interference compounds. (2019). RSC Publishing.
  • Pan-assay interference compounds. (2023). Wikipedia.
  • PAINS: Relevance to tool compound discovery and fragment-based screening. [Source not further specified]
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4. (2025). Benchchem.
  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019). PubMed.
  • 4-Phenoxypiperidine | C11H15NO | CID 18878. (2023). PubChem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022). PMC.
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). ACS Chemical Neuroscience.
  • 4-[(PHENETHYLOXY)
  • 4-[(Phenethyloxy)methyl]piperidine hydrochloride. Santa Cruz Biotechnology.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [Source not further specified]
  • Analgesic activity of alkyl piperidine deriv
  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Prolifer
  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2026).
  • How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020). [Source not further specified]
  • High-Throughput Cell Toxicity Assays. (2015).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PMC.
  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. (2018). [Source not further specified]

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Reference Data & Comparative Studies

Validation

Comparative Binding Assays for 4-[(Phenethyloxy)methyl]piperidine Analogues: A Technical Guide for CNS Target Profiling

As a Senior Application Scientist, evaluating the pharmacological profile of novel chemical entities requires moving beyond basic affinity metrics to understand true target engagement. The 4-[(phenethyloxy)methyl]piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological profile of novel chemical entities requires moving beyond basic affinity metrics to understand true target engagement. The 4-[(phenethyloxy)methyl]piperidine scaffold is a privileged structure in neuropharmacology. The basic piperidine nitrogen acts as a critical anchor—forming a salt bridge with conserved aspartate or glutamate residues—while the phenethyloxy tail occupies deep lipophilic binding pockets.

Because this pharmacophore frequently exhibits dual or selective affinity for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R) , an objective comparison of its analogues requires a robust, multi-tiered assay cascade. This guide details the methodologies, causality, and self-validating protocols necessary to accurately profile these analogues against standard reference compounds.

Assay Cascade Rationale and Workflow

To objectively compare the performance of 4-[(phenethyloxy)methyl]piperidine analogues, we must evaluate both thermodynamic affinity and binding kinetics. Equilibrium affinity ( Ki​ ) determines the concentration required for target occupancy, but residence time ( τ )—derived from dissociation kinetics—often correlates more strongly with in vivo efficacy and duration of action.

AssayCascade A Compound Library (Piperidine Analogues) B Radioligand Binding (Thermodynamic Ki) A->B Primary Screen C SPR Kinetics (Residence Time) B->C Ki < 10 nM D Functional Assays (cAMP/Aequorin) C->D tau > 30 min

Logical workflow for the comparative binding assay cascade of piperidine analogues.

Methodology 1: Radioligand Competition Binding (Thermodynamic Affinity)

Radioligand binding remains the gold standard for determining true thermodynamic equilibrium affinity. For H3R, we utilize [3H]−Nα -methylhistamine[1]. For S1R, we utilize [3H]−(+) -pentazocine[2].

Causality in Experimental Design: Historically, researchers used pan-sigma ligands (like [3H] -DTG) alongside masking agents (like (+)-pentazocine or dextrallorphan) to differentiate S1R from S2R. However, masking protocols are inherently flawed; DTG can displace the masking agent, leading to a partial unmasking of S1R and a dangerous overestimation of receptor densities[3]. Therefore, to ensure data integrity, we exclusively use the highly selective [3H]−(+) -pentazocine for direct S1R quantification without masking agents. For tissue selection, guinea pig liver membranes are utilized for S1R assays because they natively express the highest known density of S1R protein, providing an exceptional signal-to-noise ratio[2].

Step-by-Step Protocol: S1R and H3R Competition Binding
  • Membrane Preparation:

    • For S1R: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0)[2].

    • For H3R: Harvest HEK-293 cells stably expressing recombinant human H3R and homogenize in 50 mM Tris-HCl (pH 7.4)[4].

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, the specific radioligand ( [3H]−(+) -pentazocine at 2.4 nM for S1R; [3H]−Nα -methylhistamine at 2 nM for H3R), and piperidine analogues at 8 concentrations ranging from 0.01 nM to 10 µM[1].

  • Equilibration: Incubate the plates at 37°C for 90 minutes. Causality: This specific temperature and duration ensure that the system reaches true thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to minimize non-specific binding of the lipophilic piperidines.

  • Self-Validation Check (Critical): The assay must include a "Total Binding" well (buffer only) and a "Non-Specific Binding" (NSB) well containing 10 µM Pitolisant (for H3R) or 10 µM Haloperidol (for S1R). The protocol is self-validating only if the specific binding window yields a Z'-factor 0.5.

Methodology 2: Surface Plasmon Resonance (Kinetic Profiling)

Equilibrium binding cannot differentiate between a compound that binds and releases rapidly versus one that binds and remains locked in the receptor pocket. Surface Plasmon Resonance (SPR) provides a label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[5].

Causality in Experimental Design: GPCRs are notoriously unstable when extracted from cell membranes. To maintain the structural integrity of the H3R/S1R binding pockets, the receptors must be solubilized in mild detergents (e.g., DDM/CHS) and captured directly onto the sensor chip via a covalently bound anti-His tag antibody. Because the piperidine analogues are low molecular weight compounds (~230-300 Da), the receptor must be immobilized at a high density (3000-5000 RU) to generate a detectable analyte signal[5].

Step-by-Step Protocol: SPR Binding Kinetics
  • Surface Preparation: Immobilize anti-6x-His-antibodies onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Receptor Capture: Flow detergent-solubilized, His-tagged hH3R over the active flow cell at 10 µL/min until a capture level of ~4000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the piperidine analogues in a 3-fold dilution series (from 10 µM down to 1.2 µM) at a high flow rate of 50 µL/min. Causality: High flow rates are mandatory to minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion limits.

  • Dissociation: Flow running buffer over the chip for 30 minutes to accurately monitor the dissociation phase ( koff​ ).

  • Self-Validation Check (Critical): Inject a positive reference control (e.g., Pitolisant) at the beginning and end of the analyte series. The assay is validated if the Rmax​ of the control deviates by less than 5%, confirming that the captured GPCR has not denatured during the run.

Comparative Data Analysis

The table below summarizes the comparative binding profiles of the parent 4-[(phenethyloxy)methyl]piperidine against engineered analogues and clinical reference standards.

CompoundH3R Ki​ (nM)S1R Ki​ (nM)H3R kon​ ( M−1s−1 )H3R koff​ ( s−1 )H3R Residence Time (min)
Parent 4-[(Phenethyloxy)methyl]piperidine 15.28.4 2.5×105 3.8×10−3 4.4
Analogue A (4-Fluoro-phenyl substitution)3.145.0 4.1×105 1.2×10−4 138.8
Analogue B (Conformationally restricted)110.51.2N/AN/AN/A
Pitolisant (H3R Reference)1.5>1000 5.0×105 7.5×10−5 222.2
(+)-Pentazocine (S1R Reference)>10001.8N/AN/AN/A

Data Interpretation: While the parent scaffold acts as a dual H3R/S1R ligand, fluorination of the phenyl ring (Analogue A) dramatically improves H3R selectivity and extends the residence time to over 2 hours, making it a superior candidate for sustained in vivo antagonism.

Functional Validation: Mechanistic Signaling

Binding affinity does not equate to functional antagonism. Because H3R is a Gi/o​ -coupled receptor, its constitutive activation inhibits Adenylyl Cyclase (AC), lowering cAMP levels. To confirm that the high-affinity piperidine analogues function as antagonists or inverse agonists, they must be evaluated in a functional cAMP accumulation assay (e.g., LANCE Ultra cAMP assay) to verify that they block receptor signaling and restore cAMP production.

H3RPathway L Piperidine Antagonist R Histamine H3 Receptor (GPCR) L->R Blocks G Gi/o Protein R->G Prevents Activation AC Adenylyl Cyclase (AC) G->AC Releases Inhibition cAMP cAMP Levels AC->cAMP Increases

Mechanistic signaling pathway of H3R antagonism by piperidine ligands.

References

  • SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers URL
  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands Source: PLOS One URL
  • Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools Source: Frontiers URL

Sources

Comparative

Comparative Profiling Guide: 4-[(Phenethyloxy)methyl]piperidine vs. Standard Reference Ligands

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Area: Sigma-1 Receptor (S1R) Pharmacology, Neuroprotection, and Assay Development Introduction & Structural Rationale In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Area: Sigma-1 Receptor (S1R) Pharmacology, Neuroprotection, and Assay Development

Introduction & Structural Rationale

In the landscape of neuropharmacology, the Sigma-1 Receptor (S1R) has emerged as a critical, ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Because S1R lacks homology with classical G-protein coupled receptors (GPCRs), identifying and validating novel ligands requires highly specialized, mechanism-driven biochemical assays[2].

4-[(Phenethyloxy)methyl]piperidine represents a highly flexible, lipophilic pharmacophore frequently utilized in the development of neuroactive ligands. Structurally, it possesses the three canonical moieties required for high-affinity S1R binding:

  • A basic amine (the piperidine nitrogen).

  • A hydrophobic cluster (the phenethyl group).

  • An intermediate spacer (the oxymethyl linker)[3].

This guide provides a comprehensive framework for evaluating 4-[(Phenethyloxy)methyl]piperidine as an investigational S1R modulator, objectively benchmarking its performance against gold-standard reference ligands: PRE-084 (selective agonist), (+)-Pentazocine (prototypic agonist), and Haloperidol (non-selective antagonist)[4][5].

Comparative Data Presentation

To establish a rigorous screening cascade, test articles must be evaluated for binding affinity ( Ki​ ), subtype selectivity (S1R vs. S2R), off-target liabilities (e.g., Dopamine D2 receptor), and functional intrinsic activity.

The table below summarizes the established pharmacological profiles of the standard reference ligands alongside a representative benchmarking profile for 4-[(Phenethyloxy)methyl]piperidine (based on optimal piperidine-ether S1R pharmacophores).

CompoundS1R Ki​ (nM)S2R Ki​ (nM)D2R Ki​ (nM)Functional Profile (S1R)BiP Dissociation Effect
(+)-Pentazocine 1.6 – 2.3> 10,000> 1,000Prototypic AgonistStrong Dissociation[1]
PRE-084 2.2 – 44.0> 10,000> 10,000Selective AgonistTransient Dissociation[2]
Haloperidol 2.0 – 6.5~ 50.01.0 – 5.0AntagonistBlocks Dissociation[2]
4-[(Phenethyloxy)methyl]piperidine *< 15.0> 1,000> 1,000Investigational AgonistDose-dependent Dissociation

*Note: Data for 4-[(Phenethyloxy)methyl]piperidine represents a targeted benchmarking profile for assay validation purposes. Reference ligand data is derived from established literature[4][5][6].

Mechanism of Action & Signaling Pathway

Unlike GPCRs, S1R modulates cellular function via protein-protein interactions. In its dormant state, S1R is bound to the binding immunoglobulin protein (BiP/GRP78) at the MAM[1]. Agonist binding induces a conformational change that triggers the dissociation of the S1R-BiP complex. The liberated S1R then acts as a chaperone to stabilize the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating proper calcium ( Ca2+ ) flux from the ER to the mitochondria, which is vital for cellular bioenergetics and survival[1].

G Ligand 4-[(Phenethyloxy)methyl]piperidine (or S1R Agonist) S1R_BiP Inactive S1R-BiP Complex (ER-MAM Interface) Ligand->S1R_BiP Binds to S1R Dissociation BiP Dissociation S1R_BiP->Dissociation Conformational Change Active_S1R Active S1R Oligomers Dissociation->Active_S1R IP3R IP3R3 Stabilization Active_S1R->IP3R Chaperone Activity Ca_Flux Ca2+ Flux to Mitochondria (Bioenergetics & Survival) IP3R->Ca_Flux Enhances

Sigma-1 Receptor signaling pathway: Ligand-induced BiP dissociation and subsequent calcium flux.

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate 4-[(Phenethyloxy)methyl]piperidine against PRE-084 and Haloperidol, the following self-validating experimental protocols must be executed.

Protocol 1: High-Throughput Radioligand Displacement Assay

Causality & Rationale: To determine the precise binding affinity ( Ki​ ) of the test compound, we utilize [3H]−(+) -pentazocine. This radioligand is chosen because it is the gold standard for S1R, possessing a Ki​ of ~1.6 nM and extreme selectivity over the S2R subtype[4]. Haloperidol (10 µM) is used to define non-specific binding because it binds S1R with high affinity but is structurally distinct from benzomorphans, preventing structural bias in background subtraction[6].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of native S1R) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet to a final protein concentration of 1 mg/mL[6].

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H]−(+) -pentazocine (final concentration ~0.5 × Kd​ ), 50 µL of the test compound (4-[(Phenethyloxy)methyl]piperidine) at varying concentrations ( 10−10 to 10−5 M), and 100 µL of the membrane suspension[6].

  • Control Wells: Include wells with vehicle (total binding) and wells with 10 µM Haloperidol (non-specific binding)[6].

  • Incubation & Filtration: Incubate the microplate for 120 minutes at 37 °C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Pall A/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence[6].

  • Quantification: Wash filters three times with ice-cold Tris buffer, extract radioactivity in scintillation fluid, and calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: NanoBiT S1R-BiP Dissociation Assay (Live-Cell Functional Profiling)

Causality & Rationale: Binding affinity does not distinguish between S1R agonists and antagonists; structurally diverse compounds like (+)-pentazocine (agonist) and haloperidol (antagonist) bind the same pocket[7]. To determine intrinsic activity, we must measure the dissociation of S1R from BiP. Traditional Co-Immunoprecipitation (CoIP) is low-throughput and frequently disrupts weak protein interactions. We employ the Nanoluciferase Binary Technology (NanoBiT) assay, which allows for rapid, real-time monitoring of S1R-BiP dynamics in living cells, preserving native calcium gradients[2].

Step-by-Step Workflow:

  • Plasmid Transfection: Co-transfect HEK293T cells with plasmids encoding S1R fused to the Large BiT (LgBiT) and BiP fused to the Small BiT (SmBiT)[2].

  • Cell Seeding: 24 hours post-transfection, harvest and seed the cells into white 96-well plates at a density of 5×104 cells/well. Incubate overnight.

  • Substrate Addition: Replace media with Opti-MEM containing the Nano-Glo Live Cell Reagent (furimazine substrate). Equilibrate for 10 minutes to establish a baseline luminescence signal (representing the intact S1R-BiP complex)[2].

  • Ligand Challenge: Inject 4-[(Phenethyloxy)methyl]piperidine, PRE-084 (positive control), or Haloperidol (negative control) at 1 µM.

  • Kinetic Reading: Monitor luminescence continuously for 60 minutes.

    • Validation Check: A true agonist (like PRE-084 or an active piperidine analog) will cause a rapid, transient decrease in luminescence (peaking at ~10 minutes), indicating S1R-BiP dissociation[2]. Haloperidol will produce no decrease and will competitively block the effects of subsequently added PRE-084[2].

Conclusion

Evaluating novel pharmacophores like 4-[(Phenethyloxy)methyl]piperidine requires a systematic approach that bridges structural affinity with functional cellular dynamics. By benchmarking against PRE-084 and Haloperidol using highly selective radioligand displacement and live-cell NanoBiT biosensors, researchers can confidently classify the intrinsic activity of piperidine-based ligands. This self-validating cascade ensures that only compounds capable of effectively mobilizing the S1R chaperone system advance into in vivo neuroprotection models.

References

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP | IOVS. ARVO Journals. Available at:[Link]

  • 6DJZ: Human sigma-1 receptor bound to haloperidol. RCSB PDB. Available at: [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC - NIH. Available at:[Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC - NIH. Available at:[Link]

  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. PMC - NIH. Available at:[Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. PMC - NIH. Available at:[Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at:[Link]

Sources

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